5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide
Overview
Description
This compound is a derivative of thiadiazole, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound also contains an aminomethyl group (-NH2CH2-) and a 2,4-difluorophenyl group.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2,4-difluorophenyl group with a thiadiazole derivative that has been functionalized with an aminomethyl group. However, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, the aminomethyl group, and the 2,4-difluorophenyl group. These groups could potentially influence the compound’s reactivity and properties.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aminomethyl group, which could act as a nucleophile in reactions, and the 2,4-difluorophenyl group, which could potentially influence the compound’s electronic properties.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could influence the compound’s polarity and potentially its solubility in different solvents.Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of thiadiazole derivatives involves various chemical reactions to explore their potential as antimicrobial agents. For instance, the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole was synthesized and evaluated for antimicrobial activity against bacterial and fungal strains, showing moderate activity (Sah, Bidawat, Seth, & Gharu, 2014).
- Novel N-(1,3,4-thiadiazolyl)thiazole carboxamides were synthesized and showed moderate fungicidal activity against tested fungi. The presence of an alkyl group on the 1,3,4-thiadiazolyl ring exhibited higher activity compared to those with an aryl group (Zi-lon, 2015).
- A solvent-free synthesis approach was used for 2-amino-5-aryloxymethyl-1,3,4-thiadiazoles, highlighting the method's advantages such as no organic solvent pollution, elevated reaction rate, improved yield, and simplicity in work-up procedure (Li, Yu, Yang, Zhu, Zhao, Xing, & Wang, 2006).
Potential Biological Activities
- The study of thiadiazole derivatives for antimicrobial and antifungal activities is prevalent. For example, new heterocycles containing the 1,3,4-thiadiazole moiety were synthesized and showed promising activities against tested microorganisms, indicating the potential for these compounds in developing antimicrobial agents (Farghaly, Abdallah, & Muhammad, 2011).
- Some derivatives have been evaluated for their anti-inflammatory and analgesic properties, showcasing the diversity of potential therapeutic applications for thiadiazole-containing compounds (Shkair, Shakya, Raghavendra, Naik, 2016).
Chemical Structure Analysis
- Detailed structure and molecular analysis of thiadiazole derivatives were conducted using various spectroscopic techniques and single-crystal X-ray diffraction, providing insights into their chemical properties and potential interactions. This includes comparison between observed data and DFT calculations on the structure of related compounds, highlighting the importance of computational methods in understanding the chemical behavior of these molecules (Kerru, Gummidi, Bhaskaruni, Maddila, Singh, Jonnalagadda, 2019).
Safety And Hazards
Without specific safety data for this compound, it’s difficult to provide detailed information on its potential hazards. However, as with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also involve modifying its structure to enhance its properties or biological activities.
Please note that this is a general analysis based on the structure of the compound and the groups it contains. For a more detailed and accurate analysis, specific experimental data and literature would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
properties
IUPAC Name |
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4OS/c11-5-1-2-7(6(12)3-5)14-9(17)10-16-15-8(4-13)18-10/h1-3H,4,13H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDIYUWALCOIMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=NN=C(S2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(aminomethyl)-N-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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